molecular formula C9H6ClF3O2 B1390710 3-Methoxy-5-(trifluoromethyl)benzoyl chloride CAS No. 916420-92-3

3-Methoxy-5-(trifluoromethyl)benzoyl chloride

Cat. No.: B1390710
CAS No.: 916420-92-3
M. Wt: 238.59 g/mol
InChI Key: IHMFMHOCMZSKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-5-(trifluoromethyl)benzoyl chloride (CAS: Not explicitly listed in evidence) is a fluorinated aromatic acyl chloride characterized by a methoxy (-OCH₃) group at position 3 and a trifluoromethyl (-CF₃) group at position 5 on the benzoyl ring. This compound is primarily used in research and development for synthesizing pharmaceuticals, agrochemicals, and advanced materials. Its fluorinated substituents enhance lipophilicity and metabolic stability, making it valuable in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-(trifluoromethyl)benzoyl chloride typically involves the chlorination of 3-Methoxy-5-(trifluoromethyl)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as the chlorinating agents. The reaction is usually performed under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to ensure the efficient conversion of the starting materials to the desired product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3-Methoxy-5-(trifluoromethyl)benzoic acid and hydrochloric acid.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for chlorination reactions.

    Oxalyl Chloride ((COCl)2): Another chlorinating agent.

    Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.

    Bases: Such as triethylamine, used to neutralize acids formed during reactions.

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

    Biaryl Compounds: Formed from coupling reactions.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
3-Methoxy-5-(trifluoromethyl)benzoyl chloride is utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique trifluoromethyl group enhances the biological activity of drug candidates, making it valuable in the development of targeted therapies for diseases such as cancer and infectious diseases .

Case Study: Antiviral Agents
In a study focusing on antiviral compounds, derivatives of this compound were synthesized and evaluated for their efficacy against viral replication. The results indicated that modifications to the compound significantly improved antiviral activity, demonstrating its potential as a lead compound in drug discovery .

Agricultural Chemicals

Formulation of Agrochemicals
This compound plays a crucial role in the formulation of agrochemicals, including herbicides and fungicides. Its fluorinated structure contributes to improved efficacy and selectivity, leading to enhanced crop yields and reduced environmental impact .

Case Study: Herbicide Development
Research has shown that incorporating this compound into herbicide formulations resulted in higher effectiveness against specific weed species while minimizing damage to crops. Field trials demonstrated a significant increase in yield compared to conventional herbicides .

Material Science

Development of Advanced Materials
In material science, this compound is employed in creating advanced materials such as polymers and coatings. Its chemical stability and resistance to environmental factors make it suitable for applications requiring durability and longevity .

Case Study: Coating Formulations
A study exploring the use of this compound in coating formulations revealed that it significantly improved the scratch resistance and thermal stability of the coatings. This advancement is particularly beneficial for applications in automotive and aerospace industries .

Analytical Chemistry

Reagent for Analytical Methods
The compound is also utilized as a reagent in analytical chemistry for detecting and quantifying other compounds. Its ability to form stable derivatives allows for accurate measurements, providing researchers with reliable data for their studies .

Case Study: Quantitative Analysis
In a quantitative analysis study, researchers used this compound to develop a method for detecting trace levels of pollutants in water samples. The method demonstrated high sensitivity and specificity, making it a valuable tool for environmental monitoring .

Data Table: Summary of Applications

Application AreaDescriptionKey Benefits
PharmaceuticalIntermediate in drug synthesisEnhanced biological activity
Agricultural ChemicalsFormulation of herbicides and fungicidesImproved efficacy and selectivity
Material ScienceDevelopment of polymers and coatingsChemical stability and environmental resistance
Analytical ChemistryReagent for detection and quantificationHigh sensitivity and reliability

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(trifluoromethyl)benzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acyl derivatives, which can then undergo further chemical transformations. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 3-Methoxy-5-(trifluoromethyl)benzoyl chloride with structurally related benzoyl chlorides, focusing on substituent positions, molecular properties, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications References
This compound C₉H₆ClF₃O₂ (assumed) ~238.59 (calculated) -OCH₃ (C3), -CF₃ (C5) Pharmaceutical intermediates, fluorinated polymers
3-Chloro-5-(trifluoromethyl)benzoyl chloride C₈H₃Cl₂F₃O 242.9 (calculated) -Cl (C3), -CF₃ (C5) R&D applications; no medicinal use
3-Methyl-5-(trifluoromethoxy)benzoyl chloride C₉H₆ClF₃O₂ 238.59 -CH₃ (C3), -OCF₃ (C5) Moisture-sensitive; used in specialty chemicals
4-Methoxy-3-(trifluoromethyl)benzoyl chloride C₉H₆ClF₃O₂ 238.59 -OCH₃ (C4), -CF₃ (C3) High-purity reagent for organic synthesis
3-(Trifluoromethyl)benzoyl chloride C₈H₄ClF₃O 208.56 -CF₃ (C3) Precursor for fluorinated surfactants
5-Methoxy-2,3,4-trifluorobenzoyl chloride C₈H₄ClF₃O₂ 232.56 -OCH₃ (C5), -F (C2, C3, C4) Intermediate for antibiotics (e.g., moxifloxacin)

Key Differences and Implications

Substituent Effects on Reactivity :

  • Electron-Withdrawing Groups : The -CF₃ group (strong electron-withdrawing) increases electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic acyl substitutions compared to -CH₃ or -OCH₃ .
  • Methoxy vs. Chloro : Methoxy (-OCH₃) is electron-donating, which slightly reduces reactivity compared to chloro (-Cl) substituents (electron-withdrawing) in 3-Chloro-5-(trifluoromethyl)benzoyl chloride .

Physical Properties :

  • Boiling Points : 3-(Trifluoromethyl)benzoyl chloride (boiling point: 78–79°C at 16 mmHg) has a lower boiling point than 4-Methoxy-3-(trifluoromethyl)benzoyl chloride due to reduced molecular symmetry .
  • Moisture Sensitivity : Compounds with -OCF₃ (e.g., 3-Methyl-5-(trifluoromethoxy)benzoyl chloride) are highly moisture-sensitive, requiring anhydrous handling .

Applications: Pharmaceuticals: 5-Methoxy-2,3,4-trifluorobenzoyl chloride is critical in synthesizing moxifloxacin, a fluoroquinolone antibiotic . Materials Science: 3,5-Bis(trifluoromethyl)benzoyl chloride derivatives are used in fluorinated polyamide membranes for enhanced chemical resistance .

Biological Activity

3-Methoxy-5-(trifluoromethyl)benzoyl chloride is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential applications in drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C₉H₆ClF₃O
  • Molecular Weight : 232.59 g/mol
  • CAS Number : 916420-92-3

The presence of the trifluoromethyl group contributes to its unique reactivity and biological properties, making it a valuable intermediate in organic synthesis.

This compound primarily acts through nucleophilic substitution reactions. It can interact with various biomolecules, including enzymes and proteins, leading to alterations in their function. The compound is known to engage in:

  • Covalent Bonding : Interacts with nucleophiles such as amines and alcohols, forming stable complexes.
  • Enzyme Inhibition : It has been shown to inhibit specific kinases crucial for cell signaling pathways, affecting cellular growth and proliferation.

Apoptosis Induction

Research indicates that this compound can induce apoptosis in cancer cell lines by activating caspase enzymes and promoting DNA fragmentation. This effect is particularly notable in certain tumor types, where the compound interferes with the cell cycle, especially at the G1 phase.

Cytotoxicity

The compound exhibits dose-dependent cytotoxicity. At lower concentrations, it may exert therapeutic effects, such as reducing tumor growth; however, at higher doses, it can lead to adverse effects including:

  • Liver and kidney damage
  • Gastrointestinal distress
  • Neurotoxicity

These findings underscore the importance of dosage in determining the safety and efficacy of the compound in preclinical studies.

Biochemical Pathways

This compound is involved in several metabolic pathways:

  • Phase I Reactions : Primarily metabolized in the liver through oxidation.
  • Phase II Reactions : Involves conjugation processes that lead to the formation of metabolites for excretion.

Understanding these pathways is crucial for elucidating the pharmacokinetics and pharmacodynamics of the compound.

Research Applications

The compound has several applications across various fields:

Field Application
ChemistryIntermediate for synthesizing complex organic molecules
BiologyPreparation of biologically active compounds for research
MedicinePrecursor in pharmaceutical synthesis
IndustryProduction of agrochemicals and other industrial chemicals

Anti-Trypanosomal Activity

A study evaluated imidamide analogs derived from similar structures to assess their anti-trypanosomal activity against Trypanosoma brucei. While some derivatives showed promise, they also exhibited significant cytotoxicity towards mammalian cells. This highlights the challenge of achieving selectivity for parasitic targets over human cells .

Antimicrobial Activity

Research into related trifluoromethyl compounds has demonstrated antibacterial activity against various strains. For instance, derivatives with trifluoromethyl substitutions exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus, indicating potential for development as antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-methoxy-5-(trifluoromethyl)benzoyl chloride from its benzoic acid precursor?

  • Methodology : The compound is typically synthesized via chlorination of 3-methoxy-5-(trifluoromethyl)benzoic acid. Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are used under anhydrous conditions. For example, refluxing the benzoic acid with SOCl₂ in dry dichloromethane at 60–70°C for 4–6 hours yields the acyl chloride. Excess reagent is removed via distillation under reduced pressure .
  • Key Considerations : Moisture must be rigorously excluded to avoid hydrolysis. Reaction progress can be monitored by FT-IR (disappearance of -OH and -COOH peaks) or TLC.

Q. How can purity and structural integrity be validated after synthesis?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of methoxy (-OCH₃), trifluoromethyl (-CF₃), and carbonyl (C=O) groups. For instance, the carbonyl carbon in benzoyl chloride typically resonates at ~170 ppm in ¹³C NMR .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) or electron ionization (EI-MS) verifies molecular ion peaks (e.g., [M]⁺ at m/z 234.00205 for C₉H₆ClF₃O₂) .
  • Elemental Analysis : Confirms C, H, Cl, and F percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in nucleophilic acyl substitution reactions?

  • Mechanistic Insight : The -CF₃ group enhances electrophilicity of the carbonyl carbon by withdrawing electron density via inductive effects. This facilitates nucleophilic attack by amines, alcohols, or water. For example, in amide formation, the reaction with primary amines proceeds at lower temperatures (0–25°C) compared to non-fluorinated analogs .
  • Experimental Design : Kinetic studies using in situ IR or conductivity measurements can quantify reaction rates. Solvent polarity (e.g., DMF vs. THF) and steric effects of substituents should be optimized .

Q. What are the applications of this compound in developing chiral stationary phases (CSPs) for supercritical fluid chromatography (SFC)?

  • Methodology : The acyl chloride is reacted with cellulose derivatives to form benzoate-based CSPs. For instance, bonding to cellulose tris(3,5-dimethylphenylcarbamate) via a triazine linker enhances enantioselectivity for fluorinated pharmaceuticals. Columns are packed into 4.6 mm × 250 mm hardware and tested with racemic mixtures (e.g., β-blockers) under SFC conditions (CO₂/MeOH mobile phase) .
  • Data Analysis : Chiral resolution (α) and peak symmetry are evaluated using USP tailing factor calculations. Thermal stability of the phase is assessed via thermogravimetric analysis (TGA) .

Q. How does the compound’s stability vary under different storage conditions?

  • Stability Profiling :

  • Moisture Sensitivity : The compound is hygroscopic; prolonged exposure to humidity leads to hydrolysis back to the benzoic acid. Storage under inert gas (argon) with molecular sieves is recommended .
  • Thermal Stability : Accelerated degradation studies (40–60°C) monitored by HPLC show <5% decomposition over 30 days when stored at –20°C in amber vials .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported boiling points for related benzoyl chlorides: How to reconcile these?

  • Analysis : Literature values for trifluoromethyl-substituted benzoyl chlorides vary due to differences in measurement conditions (e.g., pressure). For example, 4-(trifluoromethyl)benzoyl chloride has a bp of 78–79°C at 16 mmHg , while 2-chloro-4-fluoro analogs may require higher vacuum. Always cross-reference data from authoritative sources (e.g., CRC Handbook or NIST ).

Q. Methodological Best Practices

  • Synthetic Optimization : Use Schlenk techniques for moisture-sensitive reactions. For scale-up, consider continuous flow reactors to improve yield and safety.
  • Characterization : Combine multiple techniques (e.g., XRD for crystalline derivatives , NMR for solution-state structure).
  • Applications : Prioritize fluorinated analogs in drug discovery for improved metabolic stability and bioavailability .

Properties

IUPAC Name

3-methoxy-5-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c1-15-7-3-5(8(10)14)2-6(4-7)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMFMHOCMZSKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Methoxy-5-(trifluoromethyl)benzoyl chloride
3-Methoxy-5-(trifluoromethyl)benzoyl chloride
3-Methoxy-5-(trifluoromethyl)benzoyl chloride
3-Methoxy-5-(trifluoromethyl)benzoyl chloride
3-Methoxy-5-(trifluoromethyl)benzoyl chloride
3-Methoxy-5-(trifluoromethyl)benzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.